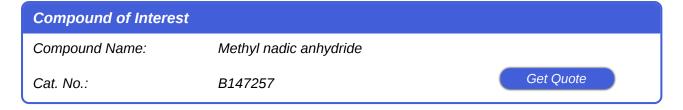


Applications of Methyl Nadic Anhydride in Electron Microscopy: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Nadic Anhydride in Electron Microscopy

Methyl Nadic Anhydride (MNA) is a crucial component in the preparation of biological samples for transmission electron microscopy (TEM). As a cyclic anhydride, it serves as a hardener for epoxy resins, most notably Glycid ether 100 (historically known as Epon 812).[1] The primary function of MNA is to cross-link the epoxy resin monomers, creating a solid, durable block that can be sectioned into ultra-thin slices (typically 50-100 nanometers) for observation under the electron beam.

The hardness of the final resin block is a critical factor for successful ultramicrotomy. Blocks that are too soft will compress and deform during sectioning, leading to artifacts, while blocks that are too brittle may shatter. MNA is known to produce very hard blocks when used as the sole hardener.[1][2] In practice, MNA is often used in combination with a more flexible anhydride, Dodecenyl Succinic Anhydride (DDSA), to precisely control the hardness of the final block.[1][2] By adjusting the ratio of MNA to DDSA, researchers can achieve a continuous range of block hardness suitable for a wide variety of biological specimens.[2]



Key Properties and Advantages of MNA-based Resins

- Adjustable Hardness: The ability to modulate the MNA/DDSA ratio allows for the customization of block hardness to suit the specific tissue or cells being studied.[1][2]
- Excellent Structural Preservation: When properly used, MNA-based epoxy resins provide excellent preservation of cellular ultrastructure.
- Good Sectioning Quality: Blocks of appropriate hardness are easily sectioned, yielding smooth, uniform slices for TEM imaging.
- Stability under Electron Beam: The resulting polymer is stable under the high vacuum and electron bombardment of the electron microscope.

Quantitative Data: MNA/DDSA Ratio and Block Hardness

The formulation developed by Luft is widely used and involves preparing two stock mixtures, one with DDSA and one with MNA, which are then combined in different proportions to achieve the desired hardness.[1] Recent studies have quantified the hardness of these formulations using Vickers Hardness (HV) measurements, providing a more precise way to select an appropriate resin mixture.

| Formulation Description | MNA:DDSA Ratio (approx.) | Relative Hardness | Vickers Hardness (HV) |
|-------------------------|-----------------------------|-------------------|--------------------------|
| Soft | 1:4 | Soft | ~13-14 |
| Medium-Hard | 1.34:1 | Medium-Hard | ~15-16 |
| Hard | 2.44:1 | Hard | ~17-18 |
| Very Hard | MNA only | Very Hard | >18 |

Note: Vickers Hardness values are adapted from studies on EMbed 812, a replacement for Epon 812, and may vary slightly based on the specific epoxy resin, accelerator, and curing



conditions used.[3][4]

Experimental Protocols

The following is a comprehensive protocol for the preparation of biological samples for TEM using an MNA-based epoxy resin.

I. Fixation

The goal of fixation is to preserve the cellular structure as close to its living state as possible.

- Primary Fixation: Immerse small tissue blocks (no larger than 1 mm³) in a primary fixative solution. A common fixative is 2.5% glutaraldehyde in a 0.1 M sodium cacodylate or phosphate buffer (pH 7.2-7.4) for 2-4 hours at 4°C. For cell cultures, the fixative can be added directly to the culture medium.
- Buffer Wash: After primary fixation, wash the samples three times in the same buffer for 10-15 minutes each to remove excess fixative.

II. Secondary Fixation (Post-fixation)

Secondary fixation enhances contrast, particularly of membranes, and further stabilizes lipids.

- Osmium Tetroxide Fixation: Post-fix the samples in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C. This step should be performed in a fume hood as osmium tetroxide is highly toxic and volatile.
- Buffer/Water Wash: Wash the samples several times with the buffer and then with distilled water to remove the osmium tetroxide.

III. Dehydration

Water must be removed from the sample and replaced with a solvent that is miscible with the embedding resin.

 Graded Ethanol Series: Dehydrate the samples through a graded series of ethanol concentrations:



- 50% ethanol for 10 minutes
- 70% ethanol for 10 minutes
- 90% ethanol for 10 minutes
- 100% ethanol for 15 minutes (three changes) All dehydration steps should be carried out at 4°C.

IV. Infiltration

The dehydration solvent is replaced with the liquid epoxy resin mixture.

- Transitional Solvent: Immerse the samples in a transitional solvent, such as propylene oxide, which is miscible with both ethanol and the epoxy resin. Perform two changes of 100% propylene oxide for 15 minutes each. This step must be performed in a fume hood.
- Resin Infiltration:
 - Infiltrate the samples with a 1:1 mixture of propylene oxide and the complete MNA-based epoxy resin mixture (including accelerator) for at least 1 hour, or overnight for larger samples.
 - Infiltrate with 100% complete epoxy resin mixture for 2-4 hours, with at least one change to fresh resin.

V. Embedding and Polymerization

The infiltrated samples are placed in molds and the resin is polymerized (cured) into a solid block.

- Embedding: Place the samples in the bottom of embedding molds (e.g., BEEM® capsules) and fill the molds with fresh, complete epoxy resin mixture.
- Polymerization: Cure the embedded samples in an oven at 60-70°C for 24-48 hours. The
 exact time and temperature can be adjusted to achieve optimal block hardness.[5]



MNA-Based Epoxy Resin Formulations (Luft's Formulation)

This widely used method allows for the preparation of resin blocks with varying hardness.

Stock Solutions:

Mixture A (Soft):

o Glycid ether 100 (Epon 812 substitute): 62 mL

o DDSA: 100 mL

• Mixture B (Hard):

o Glycid ether 100 (Epon 812 substitute): 100 mL

o MNA: 89 mL

Final Embedding Mixture:

To achieve the desired hardness, combine Mixture A and Mixture B in the desired ratio and then add an accelerator.

| Mixture A | Mixture B | Relative Hardness |
|-----------|-----------|-------------------|
| 10 mL | 0 mL | Very Soft |
| 7 mL | 3 mL | Soft |
| 5 mL | 5 mL | Medium |
| 3 mL | 7 mL | Hard |
| 0 mL | 10 mL | Very Hard |

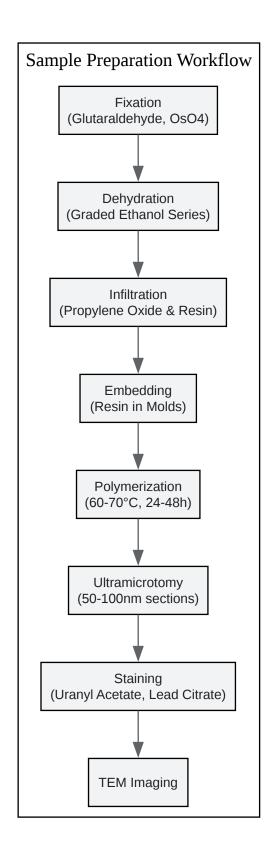
Accelerator:



Add an accelerator, such as 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), to the final mixture at a concentration of 1.5-2% (v/v) just before use. Mix thoroughly.

Visualizations

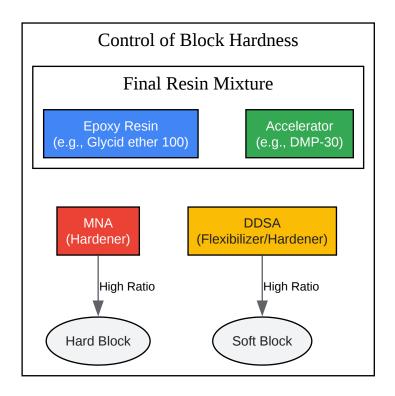




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Figure 1. General workflow for preparing biological samples for TEM using an epoxy resin embedding medium.



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Figure 2. Relationship between embedding medium components and final block hardness.

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